molecular formula C87H152O3 B12790917 Tall sterols phytosterols

Tall sterols phytosterols

Cat. No.: B12790917
M. Wt: 1246.1 g/mol
InChI Key: PRWFWKDKZMLMRW-BWMZIOJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tall sterols phytosterols are a specific class of plant-derived sterols historically and predominantly recovered from tall oil, a byproduct of the wood pulp industry . These compounds, primarily comprising β-sitosterol, campesterol, and stigmasterol, are natural bioactive molecules with a chemical structure closely resembling that of cholesterol . This product is provided as a high-purity reagent strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The primary research value of tall sterols lies in their well-documented ability to modulate cholesterol homeostasis. Their principal mechanism of action involves the competitive inhibition of dietary cholesterol absorption in the intestine . Phytosterols displace cholesterol from mixed micelles in the intestinal lumen, reducing the amount of cholesterol available for uptake by enterocytes . This process is further mediated through interactions with key intestinal sterol transporters, including the downregulation of the Niemann-Pick C1-Like 1 (NPC1L1) protein and the upregulation of ATP-binding cassette transporters G5 and G8 (ABCG5/8), which promote the efflux of sterols back into the intestinal lumen . Consequently, research using this compound has been pivotal in elucidating pathways that lead to a significant reduction in serum low-density lipoprotein cholesterol (LDL-C) levels, with clinical studies showing an average reduction of 8-10% with a daily intake of 2 grams . Beyond core cholesterol-lowering research, this compound are valuable for investigating a range of other physiological activities. Studies have explored their anti-inflammatory, anticancer, and antioxidant properties, making them a compound of interest for broader pharmacological and nutraceutical research . Additionally, they serve as important starting materials in the synthesis of therapeutic steroids . This product is ideal for researchers in lipid metabolism, cardiovascular disease, functional food development, and pharmaceutical sciences.

Properties

Molecular Formula

C87H152O3

Molecular Weight

1246.1 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol;(3S,4S,5S,9R,10S,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H52O.C29H52O.C28H48O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6;1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6;1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h11,19-22,24-28,31H,8-10,12-18H2,1-7H3;19-27,30H,7-18H2,1-6H3;9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t20-,21+,22?,24-,25+,26+,27+,28+,29-,30+;20-,21-,22+,23+,24+,25-,26+,27+,28+,29-;19-,20-,22+,23+,24-,25+,26+,27+,28-/m111/s1

InChI Key

PRWFWKDKZMLMRW-BWMZIOJWSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C.CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)C(C)C.C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C.CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C.CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Tall Oil As a Research Substrate for Phytosterol Isolation

Origin and Formation of Tall Oil in Wood Pulping Processes

Tall oil originates as a byproduct of the Kraft or sulfate (B86663) process, the most common method for converting wood into wood pulp for paper manufacturing. lakeheadu.ca During this process, wood chips are cooked under high temperature and pressure in a highly alkaline solution known as "white liquor." This harsh chemical environment breaks down the lignin (B12514952) and hemicellulose that bind cellulose (B213188) fibers together.

Kraft Pulping Process By-products and Tall Oil Soap Generation

The highly alkaline conditions of the Kraft process cause the saponification of esters and carboxylic acids present in the wood's extractive components. lakeheadu.ca This chemical reaction converts fatty acids and resin acids into their corresponding sodium salts. usda.govtappi.org These salts, along with dissolved lignin and other organic and inorganic compounds, are contained in the spent cooking liquid, referred to as "weak black liquor". lakeheadu.ca

As the weak black liquor, which initially has a dry content of about 15%, is concentrated through evaporation, its solids content increases. lakeheadu.ca When the concentration reaches approximately 20-30%, the solubility of the sodium salts of fatty and resin acids decreases, causing them to float to the surface of the liquor. wikipedia.orgnzic.org.nz This floating layer, a mixture of these salts and neutral compounds, is skimmed off and is known as tall oil soap or raw rosin (B192284) soap. wikipedia.orgtappi.org This soap is the immediate precursor to crude tall oil (CTO). The collected soap is then acidified, typically with sulfuric acid, to convert the sodium salts back into their free acid forms, producing crude tall oil. researchgate.net The yield of CTO from the Kraft process generally ranges from 30 to 50 kg per ton of pulp produced. wikipedia.org

Coniferous Wood Species as Primary Tall Oil Feedstock

The primary feedstock for tall oil production is coniferous wood, often referred to as softwood. mdpi.com Pine species (Pinus), in particular, are the most significant source. usda.gov The Swedish origin of the name, "tallolja" (pine oil), reflects this historical and continued reliance on pine wood. wikipedia.org Other coniferous species like spruce (Picea abies) and Douglas fir (Pseudotsuga menziesii) also contribute to tall oil production. mdpi.comusda.gov

The specific species of wood, its geographical origin, and the age of the tree significantly influence both the yield and the chemical composition of the resulting tall oil. usda.govnzic.org.nz For instance, older and more slowly growing trees tend to have a higher proportion of heartwood, which typically results in a tall oil with a greater concentration of resin acids. nzic.org.nz The ratio of fatty acids to resin acids and the content of unsaponifiable matter can vary, affecting the quality and subsequent processing of the crude tall oil for phytosterol extraction. tappi.org

Compositional Heterogeneity of Tall Oil Relevant to Phytosterol Research

Crude tall oil is not a single chemical compound but a complex mixture of organic molecules. Its compositional heterogeneity is central to its use as a research substrate. The main constituents are broadly categorized into three groups: fatty acids, resin acids, and neutral or unsaponifiable components. researchgate.netnzic.org.nz The relative proportions of these fractions vary depending on the wood source, but typically, CTO contains 30-50% fatty acids, 40-50% resin acids, and 5-10% unsaponifiable matter. wikipedia.orgresearchgate.net It is within this unsaponifiable fraction that the valuable phytosterols (B1254722) are found.

Co-occurrence of Fatty Acids, Resin Acids, and Neutral Components

The value of tall oil is derived from the co-occurrence of its three main fractions, each with its own industrial applications. The fatty acid fraction is primarily composed of long-chain unsaturated fatty acids such as oleic acid and linoleic acid, with smaller amounts of saturated acids like palmitic acid. wikipedia.orgnzic.org.nz The resin acid fraction consists mainly of tricyclic diterpenoid carboxylic acids, with abietic acid and its isomers being the most prevalent. wikipedia.orgnzic.org.nz

These acidic components exist alongside the neutral, unsaponifiable fraction in the crude tall oil mixture. researchgate.net The presence of this diverse array of compounds necessitates the sophisticated refining process of fractional distillation to separate them into commercially viable products. researchgate.net For phytosterol research and production, the challenge and focus lie in efficiently separating the valuable neutral components from the much larger quantities of fatty and resin acids, ultimately concentrating them in the tall oil pitch for subsequent purification.

Advanced Methodologies for Tall Sterols Phytosterols Isolation and Purification

Pre-treatment and Initial Separation Strategies

Effective pre-treatment is fundamental to the successful isolation of phytosterols (B1254722). This initial phase focuses on liberating sterols from their esterified forms and separating them from the bulk of the tall oil matrix.

Saponification Processes for Ester Hydrolysis and Fatty Acid Conversion

Saponification is a critical step that involves the hydrolysis of steryl esters into free sterols and the conversion of fatty and resin acids into their corresponding soaps. dolcera.comcore.ac.uk This process is typically achieved by treating the tall oil stream—which can include crude tall oil, tall oil pitch, or other fractions—with a strong alkali in an alcoholic solution. google.commdpi.com

The reaction is commonly carried out using strong bases such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). mdpi.com Some methods advocate for the use of a mixture of NaOH and KOH, which can be more effective in forming sodium and potassium salts of fatty and rosin (B192284) acids. google.com The process can be conducted at room temperature over a longer period or accelerated by heating. core.ac.uk For instance, hot saponification can be optimized at temperatures around 80°C for 1 hour. nih.gov A cold saponification procedure at ambient temperature (21-22°C) has also been developed as a greener alternative. nih.gov The reaction conditions, such as temperature and duration, are crucial parameters that influence the efficiency of ester hydrolysis. Preferred conditions can range from 10 to 100° C for 0.1 to 10 hours. google.com Following saponification, the unsaponifiable fraction, which contains the liberated phytosterols, is separated from the saponified fatty and resin acids. nih.gov

Table 1: Comparative Saponification Parameters for Phytosterol Extraction

Parameter Condition 1 Condition 2 Condition 3
Alkali KOH in ethanol (B145695) mdpi.com NaOH and KOH mixture google.com NaOH researchgate.net
Temperature Room Temperature or Heated core.ac.uk 10-100°C google.com Up to 200°C researchgate.net
Duration Overnight (room temp) core.ac.uk 0.1 - 10 hours google.com 10 minutes researchgate.net
Solvent Ethanol/Water mdpi.com Lower Alcohol/Water google.com Polyol google.com

pH Optimization in Liquid-Liquid Extraction from Tall Oil Soap

Following saponification, the pH of the tall oil soap solution plays a pivotal role in the efficiency of phytosterol extraction via liquid-liquid extraction. The adjustment of pH can significantly influence the separation of phytosterols into the organic solvent phase. Research has shown that decreasing the pH of the tall oil soap solution from 12 to 7 increases the content of phytosterols in the extracted phase, enhancing extraction efficiency by 17-39%. journals.co.za

This improvement is attributed to the reduced formation of water-soluble sodium sterolates at a lower pH. journals.co.za However, careful control of the pH is necessary. At a pH of 8, the formation of permanent emulsions can occur, which hinders the separation process. journals.co.za Furthermore, operating at a pH below 6 is not recommended as it leads to the liberation of fatty and resin acids, which can contaminate the phytosterol extract. journals.co.za Therefore, a neutral pH is often optimal for maximizing the yield of extracted phytosterols while minimizing contaminants. nih.gov

Table 2: Effect of pH on Phytosterol Extraction Efficiency from Tall Oil Soap

pH Level Observation Impact on Extraction
12 to 9 Formation of water-soluble sodium sterolates. journals.co.za Lower phytosterol content in extract. journals.co.za
8 Formation of permanent emulsions. journals.co.za Hinders phase separation. journals.co.za
7 Optimal for phytosterol recovery. journals.co.za Increased extraction efficiency by 17-39%. journals.co.za
Below 6 Liberation of fatty and resin acids. journals.co.za Contamination of the phytosterol extract. journals.co.za

Sophisticated Extraction Techniques

Once the phytosterols are liberated and the initial separation conditions are optimized, advanced extraction techniques are employed to isolate them from the unsaponifiable matter with high purity.

Solvent Extraction Optimization and Efficiency Analysis

Solvent extraction is a conventional and widely used method for isolating phytosterols from the unsaponifiable fraction. nih.gov The choice of solvent is critical and is based on factors like selectivity for phytosterols, low solubility in water, and ease of recovery. Non-polar solvents are generally preferred.

Commonly used solvents include n-hexane, petroleum ether, and ethanol. core.ac.uknih.gov For instance, n-hexane has been effectively used to extract the unsaponifiable matter after saponification. mdpi.com The efficiency of the extraction can be enhanced by optimizing parameters such as the feed-to-solvent ratio. A ratio of 1:10 (w/v) has been found to be optimal in certain procedures. nih.gov The process often involves multiple extraction steps to maximize the recovery of phytosterols. nih.gov Following extraction, the solvent is typically removed by distillation or evaporation to concentrate the phytosterols. google.com

Table 3: Efficiency of Different Solvents for Phytosterol Extraction

Solvent Key Characteristics Typical Application
n-Hexane Non-polar, good solubility for phytosterols, poor water solubility, low boiling point. journals.co.za Liquid-liquid extraction of unsaponifiables after saponification. mdpi.comjournals.co.za
Petroleum Ether Non-polar, effective for oil extraction containing phytosterols. core.ac.uk Soxhlet extraction. mdpi.com
Ethanol Polar, can be used in "green" extraction processes. nih.gov Preferential solubility allows for impurity removal. nih.gov
Butanone Used for removing residual soap after initial extraction. mdpi.com A secondary solvent for purification. mdpi.com

Supercritical Fluid Extraction Methodologies

Supercritical fluid extraction (SFE) has emerged as a superior alternative to conventional solvent extraction methods. core.ac.uknih.gov This technique utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. SC-CO₂ is favored due to its non-toxic, non-flammable nature, and its easily tunable solvent properties with changes in temperature and pressure.

SFE has demonstrated higher efficiency in extracting phytosterols compared to methods like Soxhlet extraction. mdpi.com For example, SC-CO₂ extraction of Kalahari melon seeds yielded an oil with 1063.6 mg/100 g of phytosterols, compared to 431.1 mg/100 g from Soxhlet extraction. mdpi.com Optimal SFE parameters for phytosterol recovery from rapeseed oil deodorizer distillate were found to be a temperature of 40°C and a pressure of 350 bar. nih.gov The efficiency of SC-CO₂ extraction can be further enhanced by the addition of a co-solvent, such as ethanol. nih.gov

Table 4: Research Findings on Supercritical Fluid Extraction of Phytosterols

Source Material SFE Conditions Co-solvent Result/Yield Reference
Kalahari Melon Seeds 300 bar, 40°C None 1063.6 mg/100 g phytosterols mdpi.com
Sea Buckthorn Seeds 15 MPa, 40°C None 0.31 mg/g (β-sitosterol concentration 0.5% w/w) nih.gov
Rapeseed Oil Deodorizer Distillate 350 bar, 40°C 5 wt% ethanol ~3 times higher efficiency than modified Soxhlet nih.gov
Pomegranate Seed Oil 30 MPa, 50°C Not specified Optimized extraction conditions determined nih.gov

Emerging Green Extraction Technologies

In response to the growing demand for environmentally friendly processes, several green extraction technologies are being applied to phytosterol isolation. core.ac.uk Supercritical fluid extraction with CO₂ is itself considered a green technology because it avoids the use of hazardous organic solvents. core.ac.uk

Other emerging techniques focus on reducing solvent consumption and energy usage. For example, research into a "green extraction approach" for canola oil deodorizer distillate utilized food-grade solvents like ethanol for extraction and washing, combined with optimized hot and cold saponification procedures. nih.gov This method successfully yielded phytosterols with high purity (up to 86%). nih.gov Microwave-assisted extraction (MAE) is another promising green technique that can significantly reduce extraction time and increase product yield. nih.gov These methods represent a shift towards more sustainable and efficient industrial production of tall sterols.

Purification and Refinement Processes for Research-Grade Tall Sterols Phytosterols

The purification and refinement of tall sterols to research-grade quality necessitate the application of advanced methodologies designed to isolate and enhance the purity of specific phytosterol compounds from complex mixtures. These processes are critical for removing impurities and separating structurally similar sterols, thereby yielding high-purity materials essential for research and specialized applications. Methodologies such as crystallization, distillation, chromatography, and enzymatic biotransformation are employed, often in combination, to achieve the desired level of purity.

Crystallization and Recrystallization Techniques for Purity Enhancement

Crystallization is a fundamental and widely utilized technique for the purification of phytosterols, leveraging the differences in solubility of various sterols and impurities in specific solvents. nih.gov This process involves dissolving the crude sterol mixture in a suitable solvent at an elevated temperature and then cooling the solution to induce the crystallization of the desired compound, leaving impurities behind in the mother liquor. Recrystallization, the process of repeating this procedure on the crystallized product, can further enhance purity significantly.

The choice of solvent is a critical parameter in determining the efficiency and selectivity of the crystallization process. Different solvents and solvent mixtures exhibit varying selectivities for specific phytosterols. For instance, a multi-step process for isolating β-sitosterol from Masson pine tall oil utilized methanol (B129727) and a methanol/n-hexane mixture in the final crystallization steps, achieving a purity of 92%. mdpi.com The separation of stigmasterol (B192456) and β-sitosterol from phytosterol mixtures has been studied using solvents like n-pentanol and cyclohexanone (B45756). researchgate.net Research has shown that after three stages of recrystallization with cyclohexanone, the purity of β-sitosterol could exceed 85%, while five stages of fractional crystallization in n-pentanol or cyclohexanone could yield stigmasterol with a purity of more than 90%. researchgate.net

Solvent crystallization can strategically separate phytosterols based on their side-chain structure. Using diethyl ether, it is possible to separate brassicasterol (B190698) and stigmasterol, which have unsaturated side chains, from campesterol (B1663852) and β-sitosterol, which possess saturated side chains. nih.govresearchgate.net Further multistage crystallization with acetone (B3395972) can then increase the recovery of the campesterol and β-sitosterol mixture. researchgate.net A recent study optimized the recrystallization of crude sterols using ethyl acetate, achieving a total sterol content of 99.10% with a yield of 80.34% after three crystallization cycles. haut.edu.cn

The effectiveness of various solvents in crystallization for enhancing phytosterol purity is demonstrated by extensive research findings. A process for obtaining high-purity phytosterols (97-99%) from deodorizer distillates involves a final wash of the crystals with chilled n-hexane. google.comgoogle.com Another approach for isolating sterols from tall oil involves a liquid-liquid extraction followed by crystallization from a methanol and water mixture, which can produce sterol crystals with a purity of 90% and a yield greater than 60%; under optimized conditions, purity can reach as high as 99.8%. nih.gov

Research Findings on Phytosterol Crystallization

Target Sterol(s)Solvent(s)Number of StagesResulting PuritySource
β-sitosterolMethanol, Methanol/n-hexaneMultiple92% mdpi.com
Stigmasteroln-pentanol or cyclohexanone5>90% researchgate.net
β-sitosterolcyclohexanone3>85% researchgate.net
Campesterol & β-sitosterolDiethyl ether, AcetoneMultiple>97% (total) researchgate.net
Mixed PhytosterolsEthyl acetate399.10% haut.edu.cn
Mixed PhytosterolsMethanol/Water1 (Optimized)99.8% nih.gov

Distillation and Evaporative Fractionation Methods

Distillation and evaporative fractionation are thermally driven separation processes crucial for the purification of thermally unstable compounds like phytosterols. nih.govnih.gov Molecular distillation, also known as short-path distillation, is particularly effective as it operates under high vacuum conditions, which lowers the boiling point of the compounds and minimizes thermal degradation due to short residence times. nih.govgoogle.com This method is considered environmentally friendly and safe for purifying heat-labile substances. nih.gov

This technique is commonly applied to by-products from vegetable oil refining, such as soybean oil deodorizer distillate (SODD) and tall oil pitch, which are rich sources of phytosterols. nih.govdolcera.com In a study on recovering phytosterols from SODD, a four-step molecular distillation process was performed after chemical treatment. nih.gov This procedure resulted in a phytosterol content of 19.1%, representing a 3.5-fold enrichment compared to the crude SODD. nih.gov The process for separating sterols and acids from tall oil pitch often involves high vacuum evaporation to obtain an unsaponifiable fraction as a distillate, which is then further processed. researchgate.net

The process of fractionating crude tall oil (CTO) must be carefully controlled to prevent thermal degradation of sterols. google.com By keeping the temperature of the residue fraction below approximately 290°C during fractionation, sterol yields can be significantly improved. google.com A thin-film evaporator (TFE) or wiped-film evaporator (WFE) allows for operation at very low pressures (e.g., 1 mmHg) and temperatures below 250°C, which minimizes degradation reactions. google.com To enhance the yield of sterols in a WFE, a pre-esterification step can be employed. The resulting sterol esters are less volatile than free sterols, preventing their evaporation and increasing their recovery in the residue fraction. google.com

Effectiveness of Distillation in Phytosterol Purification

Starting MaterialDistillation MethodKey Process DetailsOutcomeSource
Soybean Oil Deodorizer Distillate (SODD)Molecular DistillationFour-step process after chemical treatment3.5x enrichment of phytosterols (19.1% content) nih.gov
Crude Tall Oil (CTO)Fractional DistillationResidue temperature kept below 290°CImproved yield of sterols google.com
Crude Tall Oil (CTO)Wiped-Film Evaporator (WFE)Operation at <250°C and low pressure (e.g., 1 mmHg)Minimized thermal degradation google.com
Tall Oil PitchHigh Vacuum EvaporationDistillation of dried saponified pitchSeparation of unsaponifiable fraction containing sterols researchgate.net

Chromatographic Separation Approaches

Due to the similar physicochemical properties of different phytosterols, their separation into individual high-purity compounds is a significant challenge. nih.gov Chromatographic techniques offer powerful solutions by exploiting subtle differences in the affinity of these compounds for a stationary phase and a mobile phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and separation of phytosterols. mdpi.com Columns such as C8, C18, and phenyl columns are effective in facilitating the separation of these compounds. mdpi.com While HPLC is a powerful analytical tool, preparative-scale liquid chromatography can also be used for purification. nih.gov

Gas Chromatography (GC) is another powerful technique for the separation and quantification of phytosterols, particularly when coupled with mass spectrometry (GC-MS) for identification. mdpi.comaocs.org However, GC analysis typically requires a derivatization step to increase the volatility and thermal stability of the sterols. mdpi.com

Supercritical Fluid Chromatography (SFC) combines features of both gas and liquid chromatography, using a supercritical fluid like carbon dioxide as the mobile phase. mdpi.com SFC offers high diffusion rates and low viscosity, leading to efficient and rapid analyses. mdpi.comdiva-portal.org The polarity of the mobile phase can be adjusted by adding co-solvents such as methanol or ethanol, enhancing the solubility of more polar compounds. mdpi.com SFC has been successfully used to profile multiple phytosterols concurrently and can be coupled with mass spectrometry for enhanced identification. mdpi.comdiva-portal.org An offline two-dimensional system combining reversed-phase liquid chromatography (RPLC) with SFC has been developed to resolve a large number of sterol isomers from microalgae. rsc.org

High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. nih.govnih.gov It is a promising method for obtaining compounds with high purity. nih.gov An HSCCC method was developed for the fractionation of a crude β-sitosterol standard, using a solvent system of n-hexane/methanol/aqueous silver nitrate (B79036) solution. nih.gov This approach successfully yielded pure sitostanol (B1680991) (>99%) and β-sitosterol (~99%), along with a mixture of campesterol and stigmasterol. nih.gov

Comparison of Chromatographic Methods for Phytosterol Separation

TechniquePrincipleAdvantagesTypical ApplicationAchieved Purity
HPLCLiquid-solid phase partitioningHigh resolution for complex mixturesAnalytical quantification and small-scale purificationAnalytical Grade
GCGas-solid/liquid phase partitioningExcellent separation for volatile compoundsCompositional analysis (requires derivatization)Analytical Grade
SFCSupercritical fluid-solid phase partitioningFast, efficient, eco-friendly (less organic solvent)Separation of isomers and complex mixturesAnalytical Grade
HSCCCLiquid-liquid partitioningNo solid support, high sample loading capacityPreparative-scale purification of individual sterols>99% (β-sitosterol, Sitostanol)

Enzymatic Biotransformation and Purification Strategies

Enzymatic strategies offer a highly selective and mild approach to phytosterol purification. These methods typically involve the use of lipases to catalyze the esterification of sterols with fatty acids. nih.govmdpi.com The resulting steryl esters have significantly different physical properties (e.g., volatility, solubility) compared to other components in the mixture, such as free fatty acids (FFAs) and tocopherols (B72186), which facilitates their subsequent separation. nih.govresearchgate.net

Lipase from Candida rugosa has been shown to be particularly effective in catalyzing the esterification of phytosterols. mdpi.comresearchgate.netrsc.org A two-step in situ enzymatic reaction has been developed for the purification of sterols from soybean oil deodorizer distillate (SODD). researchgate.net In this process, sterols are first converted to fatty acid steryl esters. In a subsequent step, methanol is added to convert the remaining FFAs into fatty acid methyl esters (FAME). researchgate.net The unreacted tocopherols and the newly formed steryl esters can then be separated. Following this enzymatic treatment, short-path distillation can be used to purify the sterols (as fatty acid steryl esters) to a purity of 97.2% with a recovery of 86.3%. researchgate.net

The efficiency of enzymatic esterification can be optimized by controlling parameters such as reaction temperature, enzyme loading, and the molar ratio of reactants. rsc.org Under optimal conditions, conversions of phytosterols to their esters can reach as high as 96.8%. rsc.org The enzymatic approach is advantageous because it operates under mild conditions, is environmentally friendly, and exhibits high selectivity, thus avoiding the side reactions that can occur in chemical synthesis. mdpi.comscielo.br The conversion of phytosterols into their fatty acid esters not only aids in purification but also greatly improves their fat solubility. scielo.br

Enzymatic Strategies for Phytosterol Purification

EnzymeStarting MaterialProcessPurity of Steryl EstersRecovery of SterolsSource
Candida rugosa LipaseSoybean Oil Deodorizer Distillate (SODD)Two-step in situ esterification followed by short-path distillation97.2%86.3% researchgate.net
Candida rugosa LipasePhytosterols and High-Oleic Sunflower Seed Oil Fatty AcidsOptimized direct esterification92% (yield of esters)96.8% (conversion rate) rsc.org
Candida rugosa LipaseCottonseed Oil Deodorizer Distillate (CSODD)Optimized direct esterificationNot specified90.8% (conversion rate) researchgate.net

Analytical and Structural Elucidation of Tall Sterols Phytosterols Composition

Qualitative and Quantitative Analytical Techniques

The initial step in analyzing tall sterol phytosterols (B1254722) often involves saponification to hydrolyze steryl esters into free sterols, followed by extraction of the unsaponifiable matter. fao.orgnih.gov This concentrate of free sterols is then subjected to various analytical methods.

Gas chromatography is a cornerstone for the analysis of phytosterols. aocs.org For quantitative determination, GC coupled with a flame ionization detector (GC-FID) is widely used. fao.org This method often involves the derivatization of sterols into trimethylsilyl (B98337) (TMS) ethers to increase their volatility for GC analysis. fao.org The use of an internal standard is crucial for accurate quantification. fao.orgtottori-u.ac.jp

GC coupled with mass spectrometry (GC-MS) is essential for the identification of individual sterol components. fao.orgresearchgate.net The mass spectrometer provides structural information, confirming the identity of peaks separated by the gas chromatograph. fao.org

A typical GC analysis might utilize a capillary column, such as a DB-1, with a defined temperature program to achieve separation of the various sterol congeners. google.com For instance, a program could start at an initial temperature of 175°C, hold for a period, then ramp up to a final temperature of 295°C and hold, allowing for the elution and detection of different sterols. google.com

High-Performance Liquid Chromatography (HPLC) offers an alternative and sometimes complementary method to GC for phytosterol analysis. aocs.orgmdpi.com A significant advantage of HPLC is that it can often analyze phytosterols without the need for derivatization. mdpi.com Various detection methods can be coupled with HPLC, including UV detection, but for enhanced sensitivity and specificity, mass spectrometry (LC-MS) is preferred. researchgate.netmdpi.com

Atmospheric pressure chemical ionization (APCI) is a common ionization source for LC-MS analysis of phytosterols, often showing greater sensitivity than electrospray ionization (ESI). mdpi.comresearchgate.net An isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and methanol (B129727), can be used to separate different phytosterols within a short run time. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of phytosterols. mdpi.com Both ¹H NMR and ¹³C NMR are employed to confirm the structures of isolated sterols by comparing the spectral data with that of known compounds or literature values. mdpi.comresearchgate.net

Comprehensive mass spectrometric analysis, particularly tandem mass spectrometry (MS/MS), is invaluable for detailed profiling of phytosterol mixtures. researchgate.netusask.ca This technique allows for the fragmentation of parent ions, providing specific fragmentation patterns that act as fingerprints for individual sterol structures. researchgate.netusask.ca This is especially useful for distinguishing between isomeric sterols. pnas.org

Advanced techniques like Multiple Ion Monitoring (MIM) can be used to trigger Enhanced Product Ion (EPI) scans, which aids in the confirmation of identified phytosterols in complex mixtures like those from tall oil. researchgate.net

Identification and Quantification of Individual Phytosterol Congeners

Tall oil phytosterols are a mixture of several sterol compounds. The most abundant of these are β-sitosterol, campesterol (B1663852), and stigmasterol (B192456). ocl-journal.orgusda.gov

The characterization and quantification of these individual congeners are routinely performed using the analytical techniques described above.

Beta-Sitosterol: This is often the most abundant phytosterol in tall oil. cabidigitallibrary.orgahajournals.org Its identification is confirmed by its retention time in GC and HPLC and its specific mass spectrum. mdpi.comresearchgate.net

Campesterol: Another major component of tall oil phytosterols. usda.govahajournals.org It is structurally similar to β-sitosterol, differing in the alkyl group at the C-24 position. mdpi.com

Stigmasterol: Characterized by an additional double bond in its side chain compared to β-sitosterol and campesterol. ocl-journal.org This structural difference allows for its separation and identification. mdpi.comresearchgate.net

Brassicasterol (B190698): While typically found in smaller amounts in tall oil compared to the other three, its presence is notable. nih.gov It is a C28 sterol, similar to campesterol. foodstandards.gov.au

The relative composition of these sterols can vary depending on the source of the tall oil and the processing methods used. foodstandards.gov.au

Table 1: Typical Composition of Major Phytosterols in Tall Oil

PhytosterolTypical Percentage Range
β-Sitosterol60-70%
Campesterol10-20%
Stigmasterol~5%
Brassicasterol<1%

Note: The percentages are approximate and can vary. Data compiled from multiple sources. usda.govahajournals.orgnih.gov

Analysis of Phytostanol Content (e.g., Sitostanol (B1680991), Campestanol)

The analysis of phytostanol content is typically achieved through gas chromatography (GC) coupled with a flame ionization detector (GC-FID). fao.org This method allows for the separation and quantification of individual sterols and stanols. For accurate analysis, a derivatization step, such as silylation, is often employed to increase the volatility and thermal stability of the sterol molecules. fao.org

Tall oil phytosterols naturally contain a certain level of phytostanols, which can be as high as 15%. fao.org However, phytostanols can also be produced by the hydrogenation of phytosterols. tandfonline.com This process converts the unsaturated sterols into their saturated stanol forms. For instance, hydrogenated tall oil phytosterols can contain approximately 90% sitostanol and small amounts of campestanol (B1668247). tandfonline.com In contrast, unesterified phytosterol and phytostanol mixtures from tall oil may contain 16-31% sitostanol and 2.5-11% campestanol. fao.org

A comparative look at phytostanol content from different sources reveals distinct compositions. Phytostanols produced from tall oil sterols typically contain about 90% sitostanol and 10% campestanol. fao.org

Table 1: Typical Phytostanol Composition in Tall Oil-Derived Products

Compound Unesterified Tall Oil Phytosterols (%) Hydrogenated Tall Oil Phytosterols (%)
Sitostanol 16 - 31 ~90

This table presents typical ranges of sitostanol and campestanol found in unesterified and hydrogenated tall oil phytosterol mixtures. The data is compiled from published research findings. fao.org

Assessment of Esterified and Free Phytosterol Forms

In their natural state within crude tall oil, phytosterols exist in both free and esterified forms. google.com The esterified forms are fatty acid esters of the sterols. The relative proportion of these two forms is a critical parameter in the characterization of tall sterol composition.

The initial step in analyzing free and esterified phytosterols often involves a separation technique. Thin-layer chromatography (TLC) or solid-phase extraction (SPE) can be utilized to separate the esterified sterols from the free sterols and other components of the oil. fao.org

Following separation, the quantification of each fraction can be performed. For the analysis of total phytosterols (both free and esterified), a saponification step is necessary. fao.orgmdpi.com Saponification, typically carried out using a strong base like potassium hydroxide (B78521) in an alcoholic solution, hydrolyzes the ester bonds, converting the steryl esters into free sterols. fao.orgmdpi.com The total free sterols can then be extracted and analyzed, commonly by GC-FID. fao.org

To determine the content of free phytosterols alone, the saponification step is omitted. The sample is directly extracted to isolate the naturally present free sterols, which are then quantified. fao.org The difference between the total phytosterol content (after saponification) and the free phytosterol content (without saponification) provides the amount of esterified phytosterols.

It is noteworthy that in the refining of crude tall oil, phytosterols are concentrated, primarily as esters, in the residue known as tall oil pitch. fao.org This pitch serves as the primary raw material for the production of purified tall oil phytosterols. fao.org

Purity Assessment Methodologies for Research Materials

The purity of tall sterol preparations intended for research is of paramount importance to ensure the reliability and reproducibility of experimental results. Several analytical methodologies are employed to assess the purity of these materials.

Gas chromatography with flame ionization detection (GC-FID) is a cornerstone technique for purity assessment. fao.org It allows for the quantification of the total sterol and stanol content. For this analysis, the sample is typically silylated and analyzed in the presence of an internal standard for accurate quantification. fao.org High-performance liquid chromatography (HPLC) is another powerful tool for the separation and quantification of phytosterols. researchgate.net

Purity specifications for food-grade phytosterols often require a total sterol/stanol content of greater than 99%. food.gov.ukeuropa.eu This high level of purity ensures the absence of significant levels of contaminants from the crude tall oil, such as resin acids and other unsaponifiable materials. europa.eu

The composition of purified tall oil phytosterols can vary depending on the processing methods. For example, one purification process involving saponification, extraction, and crystallization can yield a product containing 92% β-sitosterol and 8% campesterol. researchgate.net Another multi-step process can result in a total phytosterol content of 99.7%, with major components being β-sitosterol (59.8%), β-sitostanol (23.2%), and campesterol (6.5%). cir-safety.orgcir-safety.org

Table 2: Purity and Composition of Tall Oil Phytosterols from Different Processes

Compound Saponification Process (%) Multi-step Process (%)
Total Phytosterols 98.1 99.7
β-Sitosterol 49.1 59.8
β-Sitostanol 19.9 23.2
Campesterol 15.0 6.5

This table compares the composition of tall oil phytosterols obtained through a simpler saponification process versus a more complex multi-step process, highlighting the impact of the purification methodology on the final product's purity and composition. cir-safety.orgcir-safety.org

In addition to chromatographic techniques, other physical and chemical parameters are assessed to ensure purity. These can include melting point determination and analysis for residual solvents and inorganic impurities (ash content). europa.eu

Table of Compound Names

Compound Name
β-Sitosterol
β-Sitostanol
Campesterol
Campestanol
Stigmasterol
Brassicasterol
Cholesterol
Sitosterol (B1666911)
Sitostanol
Δ5-avenasterol
Spinasterol
22-dihydrobrassicasterol
Crinosterol
Clionasterol
Poriferasterol
Dehydroabietic acid
Abietic acid
Oleic acid
Linoleic acid
Squalene
Lupeol
Cycloartenol
Desmosterol
Coprostanol

Biological and Physiological Research on Tall Sterols Phytosterols Mechanistic Focus

Interference with Cholesterol Absorption Pathways

The primary and most well-understood mechanism by which tall sterols exert their cholesterol-lowering effect is through the disruption of cholesterol absorption in the intestine. This interference occurs at multiple stages, from the initial formation of micelles to the transport of cholesterol into and out of intestinal cells.

In the lumen of the small intestine, dietary and biliary cholesterol must be incorporated into mixed micelles to be absorbed. oregonstate.edu These micelles are aggregates of bile salts, phospholipids, and other lipids that solubilize cholesterol, making it available for uptake by the enterocytes. Phytosterols (B1254722), due to their structural similarity to cholesterol, compete with cholesterol for space within these micelles. nih.govwholefoodsmagazine.com

Research has shown that phytosterols can displace cholesterol from these micelles, thereby reducing the amount of cholesterol that is solubilized and available for absorption. researchgate.netnih.govresearchgate.net In vitro studies have demonstrated that both β-sitosterol and sitostanol (B1680991) can reduce the concentration of cholesterol in dietary mixed micelles through a dynamic competition mechanism. researchgate.netnih.gov This competition is a key initial step in inhibiting cholesterol absorption. nih.gov The higher hydrophobicity of phytosterols compared to cholesterol gives them a higher affinity for these micelles. nih.gov

Once cholesterol is present in micelles, it is transported to the brush border membrane of the enterocytes for absorption. The key protein responsible for the uptake of cholesterol from the intestinal lumen into the enterocytes is the Niemann-Pick C1-Like 1 (NPC1L1) transporter. oregonstate.edumdpi.comnih.govresearchgate.netunl.edu

Phytosterols also utilize the NPC1L1 transporter for their own, albeit limited, absorption. mdpi.comnih.govresearchgate.net This shared transport pathway leads to a competitive inhibition of cholesterol uptake. clevelandclinic.org By competing with cholesterol for binding to NPC1L1, phytosterols effectively reduce the amount of cholesterol that can be absorbed into the intestinal cells. nih.gov The cholesterol-lowering drug ezetimibe (B1671841) also targets this NPC1L1 protein, highlighting its critical role in sterol absorption. nih.govdrugbank.com Some evidence also suggests that phytosterols may downregulate the expression of NPC1L1 in the small intestine, further impeding cholesterol entry into enterocytes. nih.govnih.gov

While a small amount of phytosterols is absorbed into the enterocytes, they are efficiently transported back into the intestinal lumen. This efflux is mediated by a pair of ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8. mdpi.comunl.edudrugbank.comnih.govmdpi.comnih.govtandfonline.com These transporters are highly expressed on the apical membrane of enterocytes and have a higher affinity for phytosterols than for cholesterol. unl.edu

This rapid efflux of phytosterols from the enterocytes ensures that their systemic absorption is very low. nih.gov The ABCG5/G8 transporters also contribute to the efflux of cholesterol from the enterocytes back into the gut lumen, a process that can be enhanced by the presence of phytosterols. nih.govnih.gov Therefore, phytosterols not only reduce cholesterol uptake but may also promote its excretion from the intestinal cells. nih.gov

Both plant sterols (which have a double bond in the sterol ring) and plant stanols (which are saturated) are effective in reducing cholesterol absorption. nih.gov However, their own absorption rates differ significantly. Plant stanols are even less absorbed than plant sterols, with intestinal absorption rates being very low for both. oup.comnih.gov

While both sterols and stanols compete with cholesterol for micellar incorporation and uptake via NPC1L1, some studies have investigated potential differences in their efficacy. A meta-analysis of randomized controlled trials found no statistically or clinically significant difference between plant sterols and plant stanols in their ability to lower total cholesterol and LDL-cholesterol. nih.gov Both effectively reduce cholesterol absorption through the mechanisms described above. researchgate.netnih.gov

FeaturePlant Sterols (e.g., Sitosterol (B1666911), Campesterol)Plant Stanols (e.g., Sitostanol, Campestanol)
Structure Contain a double bond in the sterol nucleusSaturated sterol nucleus (no double bond)
Intestinal Absorption Low (0.4% to 5%) oup.comVery Low (0.02% to 0.3%) oup.com
Primary Mechanism Competitive inhibition of cholesterol absorption at micelle and enterocyte levelCompetitive inhibition of cholesterol absorption at micelle and enterocyte level
Cholesterol-Lowering Efficacy Similar to plant stanols nih.govSimilar to plant sterols nih.gov

Regulation of Hepatic Lipid Metabolism

The effects of tall sterols phytosterols extend beyond the intestine to the liver, the central organ for cholesterol homeostasis.

By reducing the amount of dietary and biliary cholesterol absorbed in the intestine, phytosterols lead to a decrease in the amount of cholesterol delivered to the liver via chylomicron remnants. nih.gov This reduction in hepatic cholesterol levels triggers a compensatory response. nih.govfrontiersin.org

The liver attempts to maintain cholesterol homeostasis by increasing its own synthesis of cholesterol. frontiersin.org This is achieved through the upregulation of key enzymes in the cholesterol biosynthesis pathway, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. nih.govmdpi.com HMG-CoA reductase is the rate-limiting enzyme in cholesterol synthesis. mdpi.com The activation of this pathway is a response to the diminished cholesterol return from the intestine, demonstrating the body's intricate feedback mechanisms for regulating cholesterol levels. nih.gov

Influence on Bile Acid Synthesis and Secretion Mechanisms

Tall sterols exert a notable influence on the synthesis and secretion of bile acids, a primary pathway for cholesterol catabolism and elimination. The primary mechanism involves the regulation of key enzymes in the bile acid synthesis pathway. Research indicates that phytosterols can activate the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a pivotal role in cholesterol homeostasis. nih.gov This activation can, in turn, modulate the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. nih.govahajournals.org

The LXRα-CYP7A1-bile acid excretion pathway is considered a potential mechanism by which phytosterols promote the conversion of cholesterol into bile acids, thereby increasing their excretion. nih.gov Studies have demonstrated that supplementation with plant sterols can lead to an increase in the total bile acid content in feces. nih.gov However, the precise regulatory effect of phytosterols on CYP7A1 expression appears complex and may be subject to other influencing factors, with some studies showing upregulation while others report conflicting results under different experimental conditions. nih.gov By enhancing the synthesis and subsequent fecal excretion of bile acids, tall sterols effectively contribute to a reduction in the body's total cholesterol pool.

Effects on Hepatic LDL Receptor Activity and Lipoprotein Clearance Mechanisms

A significant mechanism by which tall sterols contribute to lowering plasma cholesterol is through their effect on hepatic Low-Density Lipoprotein (LDL) receptor activity. By competitively inhibiting the absorption of cholesterol in the intestine, phytosterols reduce the amount of cholesterol that returns to the liver. nih.gov This decrease in the hepatic cholesterol pool triggers a compensatory response mediated by the sterol regulatory element-binding protein 2 (SREBP-2).

Activation of SREBP-2 leads to the upregulation of the gene encoding the LDL receptor. mdpi.com The resulting increase in the number of LDL receptors on the surface of liver cells enhances the clearance of LDL particles from the bloodstream, as the receptors bind to and internalize circulating LDL cholesterol. mdpi.com Some research has also indicated that phytosterols may directly increase the expression of the LDL receptor in the liver, further promoting the removal of LDL cholesterol from circulation. mdpi.com This enhanced lipoprotein clearance is a key factor in the cholesterol-lowering efficacy of tall sterols.

Interactions with Cellular Lipid Signaling and Gene Regulation

Tall sterols interact with intricate cellular signaling pathways and gene regulatory networks that govern lipid metabolism. These interactions extend beyond simple interference with cholesterol absorption and involve the modulation of key nuclear receptors and enzymes.

Activation of Liver X Receptors (LXR) and Related Gene Expression

Liver X Receptors (LXRs), including LXRα and LXRβ, are critical regulators of cholesterol, fatty acid, and glucose homeostasis. Certain phytosterols, specifically those of the 4-desmethylsterol family, have been shown to function as LXR agonists. nih.gov By binding to and activating LXRs, these sterols can induce the expression of LXR target genes. A prominent example is the ATP-binding cassette transporter A1 (ABCA1), a gene whose expression is upregulated following LXR activation. ABCA1 plays a crucial role in reverse cholesterol transport by mediating the efflux of cellular cholesterol to lipid-poor apolipoproteins.

Impact on Other Lipid-Related Enzymes

The regulatory influence of tall sterols extends to several other enzymes integral to lipid metabolism. Research findings have indicated that phytosterols can inhibit the activity of key lipogenic enzymes, including Acetyl Coenzyme A Carboxylase (ACC) and Malic Enzyme. mdpi.com ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis. nih.gov Malic enzyme is involved in providing NADPH, a reducing equivalent necessary for fatty acid synthesis. frontiersin.org

Furthermore, the enzymatic processing of phytosterols themselves is a key aspect of their action. Pancreatic Cholesterol Esterase is responsible for hydrolyzing phytosterol esters in the digestive tract, releasing free phytosterols that can then compete with cholesterol for micellar solubilization and absorption. dovepress.com Studies have shown that this enzyme hydrolyzes phytosterol esters at a slower rate compared to cholesterol esters. dovepress.com The interaction with Lecithin (B1663433):Cholesterol Acyltransferase (LCAT), an enzyme involved in the esterification of cholesterol in high-density lipoprotein (HDL), is less characterized, though related acyltransferases like ACAT2 show a greater ability to differentiate between cholesterol and phytosterols. mdpi.com

Table 1: Effects of Tall Sterols on Lipid-Related Enzymes

Enzyme Observed Effect Mechanistic Implication
Acetyl Coenzyme A Carboxylase (ACC) Inhibition of activity mdpi.com Reduction in the rate-limiting step of de novo fatty acid synthesis.
Malic Enzyme Inhibition of activity mdpi.com Decrease in the supply of NADPH for fatty acid synthesis.
Pancreatic Cholesterol Esterase Slower hydrolysis of phytosterol esters compared to cholesterol esters dovepress.com Modulates the release of free phytosterols available for cholesterol competition.
Lecithin:Cholesterol Acyltransferase (LCAT) Interaction suggested but direct impact on activity is not well-defined. Potential role in the metabolism of phytosterols within lipoproteins.

Investigation of Antioxidant Properties and Lipoprotein Oxidation Susceptibility

Beyond their role in lipid metabolism, tall sterols have been investigated for their antioxidant properties. Oxidative modification of LDL is a key event in the pathogenesis of atherosclerosis. In vitro studies have demonstrated that phytosterols, including β-sitosterol, campesterol (B1663852), and stigmasterol (B192456), can exert an inhibitory effect against the copper-induced lipid peroxidation of LDL. wur.nl

This antioxidant activity is attributed to several mechanisms. Phytosterols can act as radical scavengers, directly neutralizing reactive oxygen species. mdpi.com They may also contribute to the physical stabilization of lipoprotein membranes, making them less susceptible to oxidative damage. Additionally, research suggests that phytosterols can enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), while reducing the levels of lipid peroxidation products like malondialdehyde (MDA). mdpi.com By protecting lipoproteins from oxidative modification, tall sterols may offer a complementary mechanism for mitigating cardiovascular risk.

Table 2: Summary of Mechanistic Research Findings

Research Area Key Finding
Bile Acid Synthesis Phytosterols can activate the LXRα-CYP7A1 pathway, though the effect on CYP7A1 is complex. nih.gov
LDL Receptor Activity Reduced hepatic cholesterol upregulates LDL receptors via SREBP-2, enhancing LDL clearance. mdpi.com
LXR Activation 4-desmethylsterols can act as LXR agonists, inducing target genes like ABCA1.
Lipid-Related Enzymes Inhibits key lipogenic enzymes (ACC, Malic Enzyme) mdpi.com; serves as a substrate for Pancreatic Cholesterol Esterase. dovepress.com
Antioxidant Properties Inhibits LDL peroxidation by acting as radical scavengers and stabilizing membranes. mdpi.comwur.nl

Research Applications and Transformative Potential of Tall Sterols Phytosterols

Precursors and Intermediates in Specialized Chemical and Pharmaceutical Synthesis (e.g., Steroidal Hormones)

Tall sterols are significant precursors in the pharmaceutical industry for the semi-synthesis of steroidal hormones. semanticscholar.orgnih.gov Their structural similarity to cholesterol allows them to serve as cost-effective starting materials for producing a range of therapeutic steroids, including corticosteroids and sex hormones. semanticscholar.orgusda.gov The key to this application lies in the microbial biotransformation of the phytosterol side chain. nih.govusda.gov

Historically, the production of steroid drugs relied on precursors like diosgenin (B1670711) from yams. usda.gov However, the abundance of phytosterols (B1254722) in industrial byproducts like tall oil and soybean oil has made them an economically viable alternative. semanticscholar.orgnih.govnih.gov Stigmasterol (B192456), which possesses a double bond in its side chain, is a particularly important starting material for the commercial production of progesterone (B1679170). nih.govwikipedia.org Similarly, sitosterol (B1666911) and campesterol (B1663852) can be microbially converted into key C19 steroid intermediates, such as androstenedione (B190577) (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). usda.gov Organisms like Mycobacterium spp. are efficient in cleaving the aliphatic side chain of tall oil sterols to yield these valuable steroid synthons without requiring selective metabolic poisons. nih.govusda.gov

This biotechnological approach has opened new avenues in "white biotechnology," leveraging industrial waste streams to produce high-value pharmaceutical compounds. nih.gov The process not only provides a sustainable source for steroid production but also adds significant value to a byproduct of the paper pulping industry. usda.govresearchgate.net

Table 1: Key Tall Sterols and their Steroidal Hormone Intermediates

Tall Sterol PrecursorKey Steroidal IntermediateResulting Hormone ClassRelevant Research Finding
StigmasterolProgesteroneProgestogensStigmasterol is a primary precursor for the industrial synthesis of progesterone, a crucial human hormone. nih.govwikipedia.org
β-SitosterolAndrostenedione (AD)Androgens, EstrogensMicrobial conversion by Mycobacterium spp. efficiently transforms sitosterol into AD. usda.gov
CampesterolAndrosta-1,4-diene-3,17-dione (ADD)Androgens, CorticosteroidsTall oil sterols, including campesterol, are converted to C19 steroids as efficiently as soybean sterols. usda.gov

Role in Advanced Material Science and Emulsification Systems Research

The amphipathic nature of tall sterols, possessing both a polar hydroxyl group and a non-polar steroid nucleus, makes them interesting subjects for research in material science, particularly in the formation and stabilization of emulsions. Their surface activity allows them to influence the properties at oil-water interfaces, a critical aspect in many food, cosmetic, and pharmaceutical formulations. researchgate.net

Research has shown that phytosterols can have a synergistic effect with other emulsifiers, such as whey protein, on interfacial tension. However, a significant challenge in their application is their tendency to crystallize. researchgate.net Phytosterol crystallization can occur within the oil phase of an emulsion or be promoted at the oil-water interface, which can negatively impact the stability and bioaccessibility of the encapsulated compounds. researchgate.net Understanding the mechanisms of this interfacial crystallization is a key area of research, with studies utilizing advanced microscopic techniques to visualize crystal formation.

Strategies to inhibit crystallization and improve the solubility of phytosterols in emulsion systems are actively being investigated. researchgate.net These include supersaturating the oil phase with phytosterols in the presence of a crystallization inhibitor and reducing emulsion droplet size, which has shown potential in decreasing crystallization. researchgate.net Furthermore, derivatives of tall oil, such as modified tall oil fatty acids, have been developed and researched as emulsifiers for applications like slurry seal in pavement treatments and in emulsion polymerization processes. google.comtrb.org

Integration into Functional Food Systems Research (Excluding direct product claims and human dosage)

The integration of tall sterols into food systems is a major focus of research, aimed at understanding their behavior and potential physiological effects without making direct health claims. nih.govmdpi.com These studies explore how phytosterols interact with different food components and how the food matrix itself influences the sterols' physical state and bioavailability. oup.comrsc.org A wide variety of food matrices have been investigated for incorporating phytosterols, including margarines, mayonnaise, yogurts, milks, cheeses, and chocolate. nih.govoup.com

The primary challenge in this area of research is the inherent low solubility of free phytosterols in both water and oil, which complicates their even dispersal in food products. nih.gov This has led to significant research on formulation strategies to overcome these limitations.

To study the mechanisms of phytosterols within food systems, researchers have developed several incorporation strategies. The most common approach has been to esterify the phytosterols with fatty acids. scielo.br Phytosterol esters are fat-soluble and can be easily blended into fat-based foods like spreads and margarines. nih.govscielo.br In research settings, this allows for the creation of study materials where the primary variable is the presence of the sterol ester.

For non-fat or low-fat matrices such as juices or yogurts, esterification is less suitable. nih.govoup.com Research in this area has focused on creating stable oil-in-water emulsions or micellar solutions to carry the phytosterols. nih.gov Lecithin (B1663433) has been used to form micelles that can effectively solubilize free sterols for incorporation into aqueous systems. nih.gov Another strategy involves the development of specialized premixes where free phytosterols are processed into a dispersible form, often by creating a microcrystalline suspension. mdpi.com These techniques are crucial for conducting mechanistic studies across a diverse range of food types, allowing researchers to investigate the interactions between phytosterols and the gastrointestinal environment under various conditions. nih.govoup.comrsc.org

The physical state of phytosterols within a food matrix is a critical determinant of their behavior and potential bioactivity in research models. researchgate.net It is well-established that the efficacy of phytosterols is highly dependent on their solubility and degree of dispersion. researchgate.netnih.gov Crystalline phytosterols, due to their high melting point and low solubility, are less bioavailable than solubilized forms. researchgate.net

Research comparing different physical forms has shown that free sterols must be properly solubilized to be effective. nih.gov For example, studies have demonstrated that sitostanol (B1680991) administered in lecithin micelles significantly impacts cholesterol absorption research models, whereas the crystalline form has less effect. nih.gov The development of microcrystalline suspensions of free phytosterols represents an important advancement. mdpi.com This physical form allows for the dispersion of non-esterified sterols into various foods, including low-fat options. mdpi.com The smaller particle size and increased surface area of microcrystalline phytosterols can influence their interaction with other lipids and components in the digestive tract, which is a key factor in research outcomes investigating their mechanisms of action. researchgate.net The bioavailability and, consequently, the observed effects in research studies can differ significantly between phytosterol esters and various forms of free phytosterols, underscoring the importance of characterizing the physical state in any research application. scielo.brnih.gov

Table 2: Influence of Physical State and Food Matrix on Phytosterol Research

Phytosterol FormFood Matrix ExampleKey Research ObservationReference
Esterified SterolsMargarine / SpreadsImproved fat solubility allows for easy incorporation and consistent delivery in high-fat matrices. nih.gov
Free Sterols (Solubilized)Lecithin Micelles in WaterSolubilized free stanols show considerable effect in cholesterol absorption studies compared to crystalline forms. nih.gov
Microcrystalline SuspensionLow-fat Spreads / YogurtEnables dispersion of non-esterified sterols in low-fat systems, broadening the scope of mechanistic research. mdpi.com
Unesterified Free SterolsChocolateDemonstrates that non-esterified phytosterols can be effectively incorporated into certain complex food matrices. nih.gov

Valorization of Industrial By-products and Sustainable Biorefinery Concepts

Tall sterols are intrinsically linked to the concept of valorization, which is the process of converting waste or by-products into higher-value products. storaenso.comresearchgate.net They are derived from crude tall oil (CTO), a residual stream from the Kraft pulping process of wood, primarily from pine trees. usda.govconatbio.com This makes tall sterols a non-food, non-land-competing feedstock, aligning perfectly with the principles of a circular bioeconomy and sustainable biorefining. storaenso.com

The biorefinery concept involves the integrated processing of biomass to produce a spectrum of marketable products, including biofuels, chemicals, and materials. researchgate.net In this context, CTO is a rich source of various biochemicals, including fatty acids, resin acids, and valuable neutral compounds like phytosterols. storaenso.com The extraction and purification of sterols from tall oil soap or tall oil pitch—the residue from CTO distillation—is a well-established industrial valorization process. mdpi.comusda.govnih.govgoogle.com Various methods, including saponification, solvent extraction, and crystallization, are employed to isolate high-purity phytosterols from these streams. mdpi.comgoogle.com

By recovering phytosterols, the pulp and paper industry can transform a low-value byproduct, often used for its fuel value, into a high-value raw material for the pharmaceutical and functional food industries. storaenso.comusda.gov This cascade valorization not only enhances the economic viability of the pulping process but also contributes to a more sustainable chemical industry by providing a renewable alternative to fossil-based feedstocks for complex molecules like steroids. storaenso.comresearchgate.netconatbio.com

Challenges and Future Research Directions in Tall Sterols Phytosterols Science

Addressing Limitations in Extraction and Purification Scalability for Research Material Production

A primary bottleneck in advancing tall sterol research is the production of high-purity individual phytosterols (B1254722) on a scale sufficient for extensive in vitro and in vivo studies. Tall oil, a byproduct of the Kraft pulping process, is a rich source of phytosterols, but isolating them is challenging.

Conventional methods such as solvent extraction, distillation, and saponification are often employed but face limitations in scalability and sustainability. nih.govmdpi.com These processes can be energy-intensive and frequently rely on large volumes of organic solvents, which pose environmental and safety concerns. mdpi.com Furthermore, significant losses of phytosterols, potentially up to 40%, can occur during industrial refining processes like deodorization. nih.gov

The structural similarity among major phytosterols like β-sitosterol, campesterol (B1663852), and stigmasterol (B192456) makes their separation difficult. nih.gov Advanced techniques show promise but come with their own challenges:

Solvent Crystallization: This method relies on the differential solubility of sterols in various solvents. While it can yield high-purity crystals, optimizing conditions such as solvent ratios, temperature, and ripening time is critical and can be complex to scale up. nih.gov Yields and purity are highly dependent on precise experimental control. nih.gov

Supercritical Fluid Extraction (SFE): Recognized as a green technology, SFE uses supercritical carbon dioxide as a solvent, reducing the need for hazardous organic chemicals. mdpi.com While effective for extraction, its application for large-scale purification can be costly and technically demanding. mdpi.com

Chromatographic Techniques: High-performance counter-current chromatography (HPCCC) and other chromatographic methods can achieve high purity but are often difficult and expensive to scale for bulk production of research materials. nih.govmdpi.com

The challenge lies in developing a process that is not only efficient and scalable but also cost-effective to produce the consistent, high-purity individual phytosterols required to drive future research.

Technique Advantages Scalability Challenges for Research Production Key Optimization Parameters
Solvent Crystallization Can achieve high purity (>97%) nih.govHighly sensitive to process conditions; can be multi-step and time-consuming. nih.govSolvent-to-feed ratio, ripening time and temperature, solvent mixture. nih.gov
Supercritical Fluid Extraction (SFE) Environmentally friendly (uses CO2); selective. mdpi.comHigh capital and operational costs; complex optimization for purification. mdpi.comPressure, temperature, CO2 flow rate, use of co-solvents.
Chromatography (e.g., HPCCC) Very high purity and resolution of similar compounds. nih.govExpensive stationary phases; high solvent consumption; low throughput. mdpi.comSolvent system, flow rate, column selection.
Enzymatic Processes High specificity; mild reaction conditions. mdpi.comEnzyme cost and stability; reaction time can be long. mdpi.comEnzyme load, water content, temperature, substrate ratio. mdpi.com

Elucidating Comprehensive Structure-Function Relationships of Individual Phytosterols

While it is established that phytosterols can influence lipid metabolism, a detailed understanding of how the specific structure of each sterol dictates its unique biological function is still emerging. The primary phytosterols in tall oil—β-sitosterol, campesterol, and stigmasterol—possess a similar four-ring steroid nucleus but differ in the alkyl side chain at the C-24 position and the presence of double bonds. mdpi.com These subtle structural variations significantly impact their physiological effects.

β-Sitosterol: Features an ethyl group at C-24. This structure allows it to effectively compete with cholesterol for absorption in the intestine. mdpi.comcore.ac.uk Its structural similarity to cholesterol is key to this mechanism. core.ac.uk

Campesterol: Has a methyl group at C-24, making its structure also analogous to cholesterol. mdpi.comnih.gov This similarity enables it to competitively inhibit cholesterol absorption. nih.gov

Stigmasterol: Is distinguished by an ethyl group at C-24 and a double bond at the C-22 position. mdpi.comspringernature.com This C-22 double bond makes the side chain more rigid and alters its interaction with cell membranes compared to β-sitosterol and cholesterol. mdpi.comresearchgate.net

Research indicates these structural differences influence how these sterols integrate into and affect the properties of cell membranes, such as fluidity and permeability. mdpi.comresearchgate.net For instance, studies on dipalmitoylphosphatidylcholine (DPPC) bilayer membranes showed that the ability of the sterols to order the hydrocarbon chains in the fluid phase decreased in the order of cholesterol > β-sitosterol > stigmasterol. mdpi.com This suggests that the C-24 ethyl group in β-sitosterol and the additional C-22 double bond in stigmasterol reduce their membrane-ordering effect compared to cholesterol. mdpi.com

Future research must move beyond generalized effects and focus on elucidating the precise molecular mechanisms of individual phytosterols. This involves investigating how their unique structures influence interactions with specific cellular receptors, enzymes, and signaling pathways, which will clarify their distinct roles in various biological processes.

Phytosterol Key Structural Feature (vs. Cholesterol) Known Functional Implication
β-Sitosterol Ethyl group at C-24 mdpi.comCompetes with cholesterol for intestinal absorption; influences membrane fluidity. mdpi.commdpi.com
Campesterol Methyl group at C-24 mdpi.comCompetitively inhibits cholesterol absorption; precursor for some steroids. thermoscientific.comnih.gov
Stigmasterol Ethyl group at C-24 and a double bond at C-22 mdpi.comAlters membrane properties differently than sitosterol (B1666911); precursor for progesterone (B1679170) synthesis. mdpi.comfao.org

Exploring Novel Biological Activities Beyond Known Lipid Metabolism Interactions

While the impact of tall sterols on lipid metabolism is a primary focus, emerging research is uncovering a broader range of biological activities that warrant deeper investigation. These novel functions suggest that phytosterols could be relevant to a variety of physiological and pathological processes beyond cardiovascular health.

Anti-inflammatory Effects: Several studies have highlighted the anti-inflammatory potential of phytosterols. β-sitosterol, in particular, has demonstrated the ability to inhibit edema in animal models and may modulate the production of inflammatory cytokines. thermoscientific.comthermofisher.com It has been shown to reduce the expression of vascular adhesion molecules in human aortic endothelial cells, suggesting a direct effect on the endothelium. thermofisher.com

Anti-Cancer Properties: Stigmasterol is being investigated for its anti-tumor activities. Research indicates it can promote apoptosis (programmed cell death), inhibit the proliferation and invasion of various cancer cell lines (including breast, lung, and liver cancer), and induce autophagy. mdpi.comusask.ca The mechanisms appear to involve the regulation of signaling pathways like PI3K/Akt. mdpi.com β-sitosterol has also been shown to inhibit the growth of several human cancer cell lines. scilit.comnih.gov

Neuroprotective Effects: There is growing interest in the neuroprotective potential of phytosterols. Studies suggest they may cross the blood-brain barrier and accumulate in the brain. springernature.com Research in aged rats fed a high-cholesterol diet found that phytosterol ester supplementation improved cognitive performance and reduced neuroinflammation in the brain. nih.gov Stigmasterol has been found to exhibit neuroprotective activity against glutamate-induced toxicity in vitro by inhibiting the production of reactive oxygen species (ROS). mdpi.com

Future research should aim to systematically explore these and other potential biological activities. This includes identifying the specific molecular targets and signaling pathways involved, determining the structure-activity relationships for these novel effects, and conducting more comprehensive preclinical studies to validate these preliminary findings.

Biological Activity Key Phytosterol(s) Implicated Observed Research Findings
Anti-inflammatory β-Sitosterol, Campesterol, StigmasterolInhibition of edema, reduction of pro-inflammatory cytokine release, decreased expression of endothelial adhesion molecules. thermoscientific.comthermofisher.comnih.gov
Anti-Cancer Stigmasterol, β-SitosterolInduction of apoptosis, inhibition of tumor cell proliferation and metastasis, cell cycle arrest in various cancer cell lines. mdpi.comnih.govusask.cascilit.com
Neuroprotective Stigmasterol, β-SitosterolAlleviation of cognitive deficits, reduction of neuroinflammation, protection against oxidative stress-induced neuronal damage. nih.govmdpi.comfao.org
Antioxidant β-Sitosterol, StigmasterolEnhancement of antioxidant enzyme activities, reduction of lipid peroxidation. nih.govresearchgate.net
Immunomodulatory β-SitosterolIncreased proliferation of lymphocytes and enhanced activity of natural killer cells. core.ac.ukresearchgate.net

Development of Sustainable and Environmentally Benign Processing Technologies for Research

The production of phytosterols for research and other applications has traditionally relied on methods that are not environmentally sustainable. Conventional solvent-based extraction often uses petroleum-derived and potentially hazardous solvents like hexane. thermoscientific.comusask.ca This reality has spurred research into greener, more benign processing technologies that reduce environmental impact while maintaining or improving extraction efficiency.

Several innovative approaches are being explored:

Supercritical Fluid Extraction (SFE): This technology, primarily using carbon dioxide (CO2) as the solvent, is a leading green alternative. thermoscientific.com Supercritical CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving no solvent residue. Its solvating power can be tuned by adjusting pressure and temperature. The efficiency of SFE can be further enhanced by using a co-solvent, such as ethanol (B145695), which is generally recognized as safe (GRAS). nih.govnih.gov

Enzymatic Recovery: The use of enzymes, such as lipases, offers a highly specific and gentle method for liberating phytosterols. researchgate.net For instance, enzymatic transesterification can be used to convert steryl esters in deodorizer distillates (a byproduct of vegetable oil refining) into free sterols, which can then be more easily separated. mdpi.comresearchgate.net This process operates under mild conditions, reducing energy consumption. researchgate.net

Ultrasound-Assisted Extraction (UAE): UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls and enhances the mass transfer of target compounds into the solvent, often leading to shorter extraction times and reduced solvent consumption compared to conventional methods. nih.gov

Pressurized Liquid Extraction (PLE): PLE utilizes conventional solvents at elevated temperatures and pressures, which keeps them in a liquid state. These conditions increase the solubility and diffusion rate of analytes, allowing for faster and more efficient extraction with less solvent compared to methods like Soxhlet. nih.gov

Natural Deep Eutectic Solvents (NADES): NADES are mixtures of natural compounds (like choline (B1196258) chloride and urea) that form a liquid at room temperature. They are biodegradable, have low toxicity, and can be tailored to selectively dissolve specific compounds, offering a promising sustainable alternative to volatile organic solvents. nih.gov

The development and optimization of these technologies are crucial for providing researchers with a sustainable supply of tall sterols and for aligning the production process with the principles of green chemistry.

Advanced Analytical Characterization of Minor Tall Sterol Components and Derivatives

The composition of phytosterols in tall oil is complex, extending beyond the three major components. It includes a variety of minor sterols, stanols (saturated sterols), and derivatives such as esters and oxidized products. nih.gov These minor components, though present in low concentrations, may possess unique and significant biological activities. However, their characterization is analytically challenging due to their structural similarity and low abundance.

Traditional analytical methods like standard gas chromatography (GC) and high-performance liquid chromatography (HPLC) may lack the sensitivity and resolution to adequately separate and identify these minor compounds. mdpi.comspringernature.com Future research requires the application of more advanced and powerful analytical techniques.

Mass Spectrometry (MS) Coupled Techniques: The coupling of chromatography with mass spectrometry is essential for comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile or derivatized sterols. aocs.org Using selected ion monitoring (SIM) mode can significantly increase sensitivity for quantifying trace components. nih.gov Tandem MS (GC-MS/MS) further enhances selectivity, helping to distinguish between isomeric compounds and reduce matrix interference. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly valuable as it often eliminates the need for the chemical derivatization required for GC analysis. nih.govusask.ca It is highly sensitive and selective, making it ideal for quantifying minor sterols and their derivatives, such as oxidized phytosterols (POPs), directly from complex matrices. nih.govnih.gov Atmospheric pressure chemical ionization (APCI) is a commonly used ionization source that works well for these relatively non-polar compounds. thermoscientific.com

Supercritical Fluid Chromatography (SFC): SFC, when coupled with MS, combines the advantages of both GC and LC, offering high resolution and fast analysis times for complex lipid mixtures. mdpi.com

A significant area of future research is the characterization of phytosterol oxidation products (POPs) . These derivatives can form during processing and storage and may have biological effects that differ from their parent compounds. nih.gov Advanced MS-based methods are crucial for identifying and quantifying these POPs to understand their formation and potential physiological impact. nih.gov Developing robust and validated analytical methods is fundamental to building a complete picture of the tall sterol profile and uncovering the potential roles of its minor constituents.

Q & A

Q. What are the primary biosynthetic pathways and structural variations of tall sterols (phytosterols) in plant systems?

Phytosterols are synthesized via the mevalonate pathway, where squalene is cyclized into cycloartenol, a key precursor. Structural variations arise from modifications in the side chain (e.g., C-24 methylation/ethylation) and double-bond positions (Δ-5 or Δ-7). Desmethyl sterols (e.g., sitosterol) dominate in wheat, while 4-monomethyl and 4,4’-dimethyl sterols are intermediates . Conjugates (steryl glycosides, esters) influence membrane fluidity and storage .

Q. How do phytosterols interact with lipid bilayers, and what methodologies are used to study these interactions?

Free phytosterols integrate into phospholipid bilayers, modulating membrane fluidity. Glycosylation at C-3 alters membrane biophysical properties. Methods include nuclear magnetic resonance (NMR) for structural analysis and fluorescence recovery after photobleaching (FRAP) to assess lateral diffusion . Wheat kernel studies show sterols concentrate in plasma membranes, with steryl esters stored in lipid droplets .

Q. What standardized analytical techniques are recommended for quantifying phytosterols in plant tissues?

Gas chromatography (GC) with flame ionization or mass spectrometry (GC-MS) is the gold standard. Sample preparation involves saponification to hydrolyze esters, followed by derivatization (e.g., trimethylsilyl ethers) for volatility. AOAC Method 994.10 and ISO 12228:2013 provide protocols for lipid extraction and sterol quantification . HPLC-APCI-MS/MS enables simultaneous detection of free sterols, esters, and oxysterols in serum with limits of 0.47–1.69 pM .

Q. How do phytosterols lower LDL cholesterol, and what experimental models validate this mechanism?

Phytosterols competitively inhibit intestinal cholesterol absorption via Niemann-Pick C1-Like 1 (NPC1L1) transporters. Dose-response meta-analyses show 2 g/day reduces LDL-C by 8.8% (95% CI: -9.4, -8.3). In vitro Caco-2 cell models and isotopic tracer studies (e.g., [¹⁴C]-cholesterol) quantify absorption efficiency .

Q. What are the key dietary sources of phytosterols, and how do their concentrations vary across plant species?

Wheat kernels contain 0.62–0.96 mg/g dry weight, primarily sitosterol (50–70%), campesterol (20–30%), and stigmasterol (5–10%). Vegetable oils (e.g., soybean, rapeseed) have higher concentrations (1–5 mg/g), while nuts and seeds provide moderate amounts .

Advanced Research Questions

Q. How can response surface methodology optimize phytosterol extraction from tall oil pitch?

Central composite design (CCD) identifies optimal saponification conditions: 121.7°C, 3.18 h, and 100% excess alkali, achieving 98.1% saponification with ester numbers ≤4 mg KOH/g. Regression models (R² > 0.95) validate temperature and alkali as critical factors. Validation via ANOVA ensures model robustness .

Q. Why do in vitro anti-inflammatory effects of phytosterols not consistently translate to clinical outcomes?

While in vitro studies show phytosterols suppress NF-κB and CRP in endothelial cells, clinical trials report inconsistent CRP reductions. Heterogeneity in patient cohorts (e.g., baseline inflammation levels) and phytosterol formulations (esterified vs. free) may explain discrepancies. Cohort stratification by inflammatory markers (e.g., IL-6) is recommended .

Q. What experimental designs address contradictions in phytosterol-mediated inhibition of cholesterol biosynthesis?

Δ-22 unsaturated sterols (e.g., stigmasterol) competitively inhibit sterol Δ24-reductase (Ki = 36.8–42.7 µM), reducing cholesterol synthesis in HL-60 cells. However, saturated sterols (e.g., sitosterol) lack this effect. Dual-isotope tracer studies ([³H]-acetate and [¹⁴C]-desmosterol) differentiate synthesis vs. absorption impacts .

Q. How do phytosterol-statin combinations affect non-cholesterol sterol biomarkers in hypercholesterolemia?

Co-administration of ezetimibe (10 mg) and statins reduces plasma sitosterol (↓35%) and lathosterol (↓50%), indicating dual inhibition of absorption and synthesis. Post-hoc analyses of RCTs (N = 975) show synergistic LDL-C lowering (p < 0.001) but require long-term CVD outcome trials .

Q. What statistical approaches reconcile population-level variability in phytosterol-lipid associations?

Multivariate regression of cohort data (N = 1,204) reveals positive correlations between serum phytosterols and LDL-C (r = 0.42–0.58, p < 0.01). Confounding by dietary intake is addressed via food frequency questionnaires. Mendelian randomization studies using SNPs in ABCG5/8 genes further clarify causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.